molecular formula C8H11N3O2 B3216129 1-cyclopentyl-3-nitro-1H-pyrazole CAS No. 1170953-36-2

1-cyclopentyl-3-nitro-1H-pyrazole

Cat. No.: B3216129
CAS No.: 1170953-36-2
M. Wt: 181.19 g/mol
InChI Key: MMYUAXSDHZVHSA-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclopentyl group attached to the first nitrogen atom and a nitro group attached to the third carbon atom of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and tolerates various functional groups and sterically hindered substrates.

Another method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles . This approach provides a stepwise cycloaddition mechanism, which is crucial for the formation of the desired pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 1-cyclopentyl-3-amino-1H-pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1-cyclopentyl-3-nitro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The pyrazole ring can also participate in various biochemical reactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

1-cyclopentyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

1-cyclopentyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-11(13)8-5-6-10(9-8)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYUAXSDHZVHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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